molecular formula C23H21NO B014561 N-Acryloyl-1-pyrenebutylamine CAS No. 133399-57-2

N-Acryloyl-1-pyrenebutylamine

Cat. No.: B014561
CAS No.: 133399-57-2
M. Wt: 327.4 g/mol
InChI Key: JXBUWCCWJDDJSJ-UHFFFAOYSA-N
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Description

N-Acryloyl-1-pyrenebutylamine is a fluorescent derivatization agent known for its ability to impart fluorescence to polymers. This compound is particularly useful in scientific research due to its unique structure, which includes an alkyl-acrylamide side-chain that enhances its fluorescent properties .

Mechanism of Action

Preparation Methods

The synthesis of N-Acryloyl-1-pyrenebutylamine typically involves the reaction of 1-pyrenebutanamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .

Chemical Reactions Analysis

N-Acryloyl-1-pyrenebutylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-Acryloyl-1-pyrenebutylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Acryloyl-1-pyrenebutylamine is unique due to its combination of acryloyl and pyrene groups. Similar compounds include:

These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.

Properties

IUPAC Name

N-(4-pyren-1-ylbutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBUWCCWJDDJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405020
Record name N-Acryloyl-1-pyrenebutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133399-57-2
Record name N-Acryloyl-1-pyrenebutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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